molecular formula C14H9ClN2O2S3 B3068588 5-(4-((4-Chlorophenyl)sulfonyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione CAS No. 6501-04-8

5-(4-((4-Chlorophenyl)sulfonyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione

Cat. No.: B3068588
CAS No.: 6501-04-8
M. Wt: 368.9 g/mol
InChI Key: ITCSPBVADVIWKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-((4-Chlorophenyl)sulfonyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiadiazole ring, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-((4-Chlorophenyl)sulfonyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-aminobenzenethiol in the presence of a base, followed by cyclization with thiosemicarbazide. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-((4-Chlorophenyl)sulfonyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione undergoes various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-(4-((4-Chlorophenyl)sulfonyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 5-(4-((4-Chlorophenyl)sulfonyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The thiadiazole ring is known to interact with metal ions, which can influence its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-((4-Bromophenyl)sulfonyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione
  • 5-(4-((4-Methylphenyl)sulfonyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione
  • 5-(4-((4-Nitrophenyl)sulfonyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione

Uniqueness

What sets 5-(4-((4-Chlorophenyl)sulfonyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-chlorophenyl group can enhance its ability to interact with certain biological targets, making it a compound of interest for further research and development.

Properties

CAS No.

6501-04-8

Molecular Formula

C14H9ClN2O2S3

Molecular Weight

368.9 g/mol

IUPAC Name

5-[4-(4-chlorophenyl)sulfonylphenyl]-3H-1,3,4-thiadiazole-2-thione

InChI

InChI=1S/C14H9ClN2O2S3/c15-10-3-7-12(8-4-10)22(18,19)11-5-1-9(2-6-11)13-16-17-14(20)21-13/h1-8H,(H,17,20)

InChI Key

ITCSPBVADVIWKM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NNC(=S)S2)S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=S)S2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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